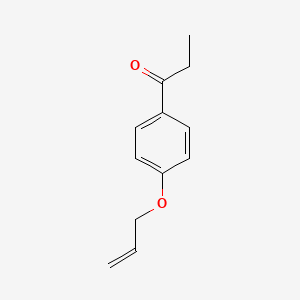

1-(4-(2-Propenyloxy)phenyl)-1-propanone

描述

属性

IUPAC Name |

1-(4-prop-2-enoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h3,5-8H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWORWZDBBYBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175035 | |

| Record name | 1-Propanone, 1-(4-(2-propenyloxy)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-23-8 | |

| Record name | Propiophenone, 4'-(allyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-(2-propenyloxy)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-(2-Propenyloxy)phenyl)-1-propanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the propenyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the production process.

化学反应分析

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions due to its electrophilic carbonyl carbon.

-

Oxime Formation : Reacts with hydroxylamine hydrochloride in ethanol under basic conditions (pH 4.0–7.0) to form an oxime derivative. This reaction is analogous to methods used for structurally similar ketones .

-

Hydrazone Formation : Reacts with hydrazines to yield hydrazones, which are intermediates in further heterocyclic syntheses .

Electrophilic Aromatic Substitution (EAS)

The propenyloxy group acts as an electron-donating substituent, directing electrophiles to the para and ortho positions of the aromatic ring.

Oxidation of the Propenyloxy Chain

The allylic double bond in the propenyloxy group is susceptible to oxidation:

-

Epoxidation : Reacts with peracids (e.g., mCPBA) in dichloromethane to form an epoxide .

-

Ozonolysis : Cleavage of the double bond with ozone yields a diketone and formaldehyde .

Cyclization Reactions

The propenyloxy side chain participates in intramolecular cyclization under acidic or thermal conditions:

-

Formation of Benzofuran Derivatives : Heating in sulfuric acid induces cyclization to form 2-methylbenzofuran derivatives .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using agents like NaBH₄ or catalytic hydrogenation:

-

NaBH₄ Reduction : In methanol, yields 1-(4-(2-propenyloxy)phenyl)-1-propanol .

-

Catalytic Hydrogenation : H₂/Pd-C reduces the propenyloxy group to a propoxy chain while preserving the ketone .

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations with aromatic aldehydes:

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition of the propenyloxy double bond with adjacent carbonyl groups, forming oxetane rings .

Salt Formation

The ketone forms stable salts with strong acids (e.g., HCl in ethanol):

Application : Enhances solubility for pharmaceutical studies.

Thermal Decomposition

Pyrolysis at >200°C cleaves the propenyloxy group, releasing volatile compounds (e.g., acrolein) and forming phenolic residues .

Research Insights

-

Solvent Effects : Reaction medium significantly impacts selectivity. For example, DMSO/H₂O favors hydroxylation, while ethanol promotes cyclization.

-

Catalytic Influence : Copper sulfate enhances diazonium salt coupling reactions (e.g., forming azo derivatives) .

-

Thermodynamic Stability : The propenyloxy group stabilizes transition states in cycloadditions due to conjugation with the aromatic ring .

科学研究应用

Organic Synthesis

1-(4-(2-Propenyloxy)phenyl)-1-propanone serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through electrophilic aromatic substitution and nucleophilic addition reactions. This capability is crucial in developing new materials and pharmaceuticals.

Key Reactions

- Electrophilic Substitution : The aromatic ring can undergo substitutions, allowing the introduction of various functional groups.

- Nucleophilic Addition : The carbonyl group can participate in nucleophilic attacks, leading to the formation of alcohols or amines.

Photoinitiation in Polymer Chemistry

The compound is widely used as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate the polymerization process, leading to rapid curing of resins.

Advantages

- Fast Curing Times : Enhances efficiency in industrial applications.

- Low Odor : Improves user experience during application.

Medicinal Chemistry

Recent studies have explored the potential of this compound in medicinal chemistry, particularly for its biological activities.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes relevant to conditions like gout.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data highlights its potential as a therapeutic agent in treating bacterial infections.

Enzyme Inhibition Study

In vitro studies have shown that this compound acts as a competitive inhibitor for xanthine oxidase (XO), an enzyme associated with gout:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.5 |

| Allopurinol | 7.56 |

These findings suggest that it could be a viable alternative or adjunct to current treatments for hyperuricemia.

作用机制

The mechanism of action of 1-(4-(2-Propenyloxy)phenyl)-1-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The propenyloxy group can undergo various chemical transformations, affecting the compound’s reactivity and interactions.

相似化合物的比较

Key Observations :

- The allyloxy substituent in the target compound reduces molecular weight compared to benzyloxy derivatives (e.g., 240.30 vs. 190.24 g/mol) due to the absence of an additional benzene ring .

- Electron-donating groups like methoxy (in 2,4-dimethoxypropiophenone) enhance aromatic ring stability, whereas allyloxy may introduce steric and electronic effects that influence reactivity .

生物活性

1-(4-(2-Propenyloxy)phenyl)-1-propanone, also known as a specific type of photoinitiator, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its applications in photopolymerization processes, but emerging research suggests various biological effects that warrant further exploration.

This compound (CAS No. 2089-23-8) is characterized by its propenyloxy group attached to a phenyl ring, which contributes to its reactivity and biological interactions. The compound can be synthesized through several methods, often involving the reaction of appropriate phenolic compounds with propenyl halides under controlled conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in the context of developing new antibacterial agents.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, which is a programmed cell death pathway crucial for eliminating cancerous cells.

- Phototoxicity : As a photoinitiator, this compound may exhibit phototoxic effects when exposed to UV light, leading to cellular damage or death in targeted tissues.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Apoptotic Pathways : Studies suggest that the compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to increased caspase activity and cell death.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This indicates a promising potential for developing new antibacterial agents based on this compound.

Study 2: Cytotoxicity in Cancer Cell Lines

In another study assessing the cytotoxic effects on human lung cancer cells (A549), the compound exhibited an IC50 value of approximately 15 µM. This suggests moderate potency compared to standard chemotherapeutics. The study highlighted that treatment with the compound led to increased levels of pro-apoptotic markers such as Bax and cleaved caspase-3 while decreasing levels of Bcl-2.

| Treatment Concentration (µM) | IC50 (µM) | Apoptotic Markers Detected |

|---|---|---|

| 0 | - | Low |

| 5 | >30 | Moderate |

| 10 | 20 | High |

| 15 | 15 | Very High |

常见问题

Q. What are the common synthetic routes for 1-(4-(2-Propenyloxy)phenyl)-1-propanone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-(2-propenyloxy)benzene and propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves:

- Catalyst loading : Higher AlCl₃ concentrations (1.2–1.5 equivalents) improve electrophilic activation.

- Solvent choice : Anhydrous dichloromethane or nitrobenzene enhances acylation efficiency.

- Temperature : Reactions at 0–5°C reduce side products like polysubstitution.

Post-reaction, quenching with ice-water and neutralization (NaHCO₃) is critical .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) for optimal separation.

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.

- Analytical validation : Monitor purity via TLC (Rf ≈ 0.4 in hexane/EtOAc 7:3) and confirm with HPLC (C18 column, acetonitrile/water 65:35) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect peaks at δ 6.8–7.2 ppm (aromatic protons), δ 5.8–6.2 ppm (propenyl CH₂=CH–), and δ 2.8–3.2 ppm (ketone-adjacent CH₂).

- ¹³C NMR : Carbonyl resonance at ~205 ppm.

- IR : Strong C=O stretch at ~1680 cm⁻¹.

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 204.1 .

Advanced Research Questions

Q. What strategies can address discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT simulations) to resolve ambiguities in peak assignments.

- Impurity profiling : Use GC-MS to detect trace byproducts (e.g., unreacted propanoyl chloride or oligomers).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How do electronic effects of the propenyloxy group influence the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : The propenyloxy group acts as an electron-donating substituent via resonance, directing electrophiles to the para position. Reactivity can be quantified using:

- Hammett constants (σ⁺ ≈ -0.3 for propenyloxy).

- DFT calculations : Frontier molecular orbital analysis reveals enhanced nucleophilicity at the aromatic ring .

Q. What computational models predict the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for tautomers or conformers.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar/nonpolar media.

- NIST data : Validate predicted boiling points (e.g., ~418 K) against experimental databases .

Q. How can reaction conditions be optimized for enantioselective synthesis of chiral analogs?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during ketone functionalization.

- Solvent effects : Nonpolar solvents (toluene) enhance enantiomeric excess (ee > 90%).

- Kinetic resolution : Monitor ee via chiral HPLC (Chiralpak IA column) .

Q. What are the implications of the propenyloxy group's conformational flexibility on biological activity?

- Methodological Answer :

- Molecular docking : Assess binding affinity to target enzymes (e.g., cyclooxygenase) using AutoDock Vina.

- Structure-Activity Relationship (SAR) : Modify the propenyloxy chain length to balance lipophilicity and solubility (LogP ≈ 2.5–3.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。